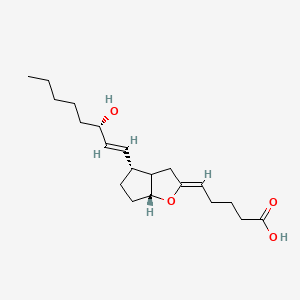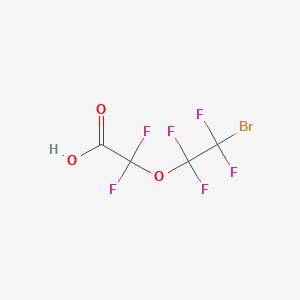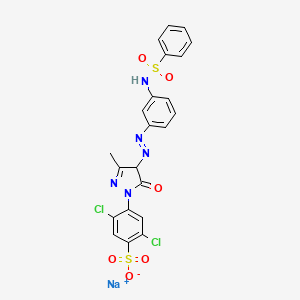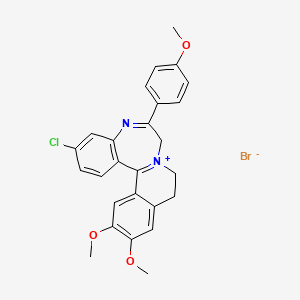![molecular formula C13H9N3 B14409052 2-Phenylpyrido[3,4-b]pyrazine CAS No. 86988-53-6](/img/structure/B14409052.png)
2-Phenylpyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyrido[3,4-b]pyrazine is a heterocyclic compound that features a pyridine ring fused to a pyrazine ring with a phenyl group attached at the second position. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrido[3,4-b]pyrazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one with phosphorus oxychloride under reflux conditions . Another method involves the use of manganese dioxide and charcoal in chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in chloroform.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated derivatives with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
2-Phenylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Phenylpyrido[3,4-b]pyrazine involves its interaction with various molecular targets. It has been shown to inhibit protein kinases, which play a vital role in cell division and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, it may interfere with other signaling pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Pyrrolopyrazine: Contains a pyrrole ring fused to a pyrazine ring and exhibits similar biological activities.
Pyridazine: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Quinoxaline: Features a benzene ring fused to a pyrazine ring and is known for its antimicrobial and anticancer activities.
Uniqueness: 2-Phenylpyrido[3,4-b]pyrazine stands out due to its specific structural configuration, which allows for unique interactions with biological targets. Its phenyl group at the second position enhances its binding affinity and specificity towards certain enzymes and receptors, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
86988-53-6 |
|---|---|
Molecular Formula |
C13H9N3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-phenylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C13H9N3/c1-2-4-10(5-3-1)12-9-15-13-8-14-7-6-11(13)16-12/h1-9H |
InChI Key |
WMDQEKOGVHHHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=NC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)

![4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid](/img/structure/B14409013.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409026.png)



![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14409051.png)
